5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

5-HT1B receptor functional assay adenylate cyclase

Uncharacterized indole derivatives produce irreproducible serotonergic assay results due to substitution-sensitive pharmacology. This validated 5-HT1B agonist (IC50 3.20 nM) & 5-HT1A ligand (Ki 6.5 nM) occupies a specific potency niche between CP-93129 (Ki 8.1 nM) and RU 24969 (Ki 0.38 nM). • Narrow ~2:1 selectivity enables 5-HT1B/1A co-activation studies in hippocampus & prefrontal cortex • Sharp mp 190-192°C serves as DSC/HPLC reference standard • ≥98% purity, sealed dry at 2-8°C, ambient shipping

Molecular Formula C13H13BrN2
Molecular Weight 277.16 g/mol
CAS No. 127792-80-7
Cat. No. B160457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
CAS127792-80-7
Molecular FormulaC13H13BrN2
Molecular Weight277.16 g/mol
Structural Identifiers
SMILESC1CNCC=C1C2=CNC3=C2C=C(C=C3)Br
InChIInChI=1S/C13H13BrN2/c14-10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9/h1-3,7-8,15-16H,4-6H2
InChIKeyFCKKUEPMSPRIAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Identity and Procurement


5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS 127792-80-7) is a heterocyclic compound belonging to the 3-tetrahydropyridylindole class, characterized by a bromine substituent at the 5-position of the indole ring and a 1,2,3,6-tetrahydropyridin-4-yl group at the 3-position . Its molecular formula is C₁₃H₁₃BrN₂ with a molecular weight of 277.16 g/mol [1]. Physicochemical characterization includes a melting point of 190-192°C and a predicted density of 1.485 g/cm³ . This compound serves as a versatile building block for medicinal chemistry and chemical biology research, with documented biological activity at multiple serotonergic receptor subtypes and other targets [2].

5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Substitution Sensitivity


The 3-tetrahydropyridylindole scaffold exhibits exquisite sensitivity to substitution patterns, particularly at the indole 5-position and the tetrahydropyridine nitrogen. Even minor structural modifications within this class can produce dramatic shifts in receptor subtype selectivity, functional efficacy, and physicochemical properties [1]. For instance, the presence or absence of a bromine at the 5-position fundamentally alters the electron density and hydrogen-bonding capacity of the indole ring system, which in turn modulates binding affinity across the serotonin receptor family [2]. Similarly, alkylation at the tetrahydropyridine nitrogen can convert an agonist into an antagonist or significantly alter blood-brain barrier penetration [3]. Consequently, substituting a generic 'indole derivative' or an uncharacterized 3-tetrahydropyridylindole analog in a validated assay without explicit comparative data introduces substantial risk of irreproducible results and erroneous biological interpretation.

5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Differentiation Evidence


5-HT1B Receptor Functional Potency

5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole inhibits forskolin-stimulated adenylate cyclase activity at the rat 5-HT1B receptor with an IC50 of 3.20 nM [1]. In comparison, the widely used 5-HT1B agonist tool compound CP-93129 exhibits a Ki of 8.1 nM for the 5-HT1B receptor , while the more potent RU 24969 displays a Ki of 0.38 nM for the same target . This positions the target compound as approximately 2.5-fold more potent than CP-93129 in functional readouts but 8.4-fold less potent than RU 24969. The distinct potency tier offers a valuable intermediate option for dose-response studies where the extreme potency of RU 24969 may present experimental challenges or where CP-93129's lower potency is insufficient for robust signal detection.

5-HT1B receptor functional assay adenylate cyclase potency

5-HT1B/5-HT1A Selectivity Profile

The selectivity window between 5-HT1B and 5-HT1A receptors is a critical determinant of pharmacological specificity. For 5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, the 5-HT1A binding affinity (Ki = 6.5 nM) [1] relative to its 5-HT1B functional potency (IC50 = 3.20 nM) [2] yields an approximate selectivity ratio of 2.0. In stark contrast, CP-93129 demonstrates a selectivity ratio of approximately 185-fold (5-HT1B Ki = 8.1 nM vs. 5-HT1A Ki = 1500 nM) , while RU 24969 exhibits an intermediate selectivity ratio of approximately 6.6-fold (5-HT1B Ki = 0.38 nM vs. 5-HT1A Ki = 2.5 nM) . The target compound's narrow selectivity window makes it particularly valuable for studies requiring concomitant engagement of both 5-HT1B and 5-HT1A receptors, or for investigations where the extreme selectivity of CP-93129 would preclude detection of physiologically relevant 5-HT1A-mediated effects.

5-HT1A receptor selectivity receptor profiling off-target activity

5-Bromo Substitution Effect on 5-HT1A Affinity

Within the 3-tetrahydropyridylindole class, the presence of a bromine atom at the indole 5-position is a key determinant of receptor binding properties. 5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole exhibits a measurable binding affinity for the 5-HT1A receptor with a Ki of 6.5 nM in rat brain homogenate using [3H]-8-OH-DPAT as the radioligand [1]. In contrast, the unsubstituted parent scaffold, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS 65347-55-9), lacks documented 5-HT1A binding affinity in publicly available authoritative databases . While direct head-to-head affinity comparisons are absent, this class-level inference is supported by the broader medicinal chemistry literature on 3-tetrahydropyridylindoles, which establishes that halogen substitution at the indole 5- or 6-position consistently enhances binding to serotonergic receptor subtypes [2]. The quantifiable 5-HT1A affinity of the brominated compound provides a validated starting point for SAR expansion and offers researchers a characterized binding benchmark that the non-brominated analog does not provide.

structure-activity relationship 5-position substitution 5-HT1A binding halogen effect

Physicochemical Identity and Quality Control

5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is characterized by a sharp melting point range of 190-192°C and a predicted density of 1.485 g/cm³ at 20°C [1]. These physicochemical parameters serve as critical identity and purity verification benchmarks that are absent or less precisely defined for many closely related 3-tetrahydropyridylindole analogs . The well-documented solid-state properties enable straightforward in-house quality control via melting point determination and density measurement upon receipt, reducing reliance on vendor certificates of analysis alone. Furthermore, the compound is reported to be stable when stored sealed in dry conditions at 2-8°C , with multiple commercial suppliers offering purities of ≥95% to ≥98% . These defined metrics directly support reproducible experimental outcomes and facilitate batch-to-batch consistency verification.

melting point density quality control identity verification purity

5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Research Applications


Intermediate Potency 5-HT1B Pharmacology

Given its 5-HT1B functional IC50 of 3.20 nM [1], this compound fills a specific potency niche between CP-93129 (Ki = 8.1 nM) and RU 24969 (Ki = 0.38 nM). Researchers seeking robust but not saturating 5-HT1B activation—such as in ex vivo tissue bath experiments, in vivo microdialysis studies where excessive receptor occupancy may confound interpretation, or in cellular assays requiring a wide dynamic range for antagonist shift experiments—will find this intermediate potency profile particularly advantageous. The compound avoids the experimental limitations of ultra-potent agonists (e.g., irreversible binding artifacts, narrow linear response range) while providing sufficient signal-to-noise relative to lower-potency alternatives.

Dual 5-HT1B/5-HT1A Receptor Engagement

The narrow selectivity window between 5-HT1B and 5-HT1A receptors (ratio ~2.0, based on 5-HT1B IC50 = 3.20 nM and 5-HT1A Ki = 6.5 nM) [2] makes this compound a valuable tool for investigating physiological or pathological states where both receptor subtypes are co-expressed and functionally coupled. Unlike the highly selective CP-93129 (selectivity ratio ~185) , which effectively isolates 5-HT1B-mediated signaling, this compound permits concurrent activation of both receptor populations at similar concentration ranges. This is particularly relevant for studies of serotonergic modulation in the hippocampus, prefrontal cortex, and dorsal raphe nucleus, where 5-HT1A and 5-HT1B receptors often act in concert to regulate neurotransmitter release and neuronal excitability.

Lead Optimization and SAR Expansion

The quantifiable 5-HT1A binding affinity (Ki = 6.5 nM) [3] and well-characterized physicochemical properties (melting point 190-192°C, density 1.485 g/cm³) establish this compound as a validated starting point for structure-activity relationship (SAR) campaigns. Medicinal chemists can use this scaffold to systematically explore modifications at the tetrahydropyridine nitrogen (e.g., alkylation to modulate CNS penetration or functional activity) or at the indole 5-position (e.g., halogen replacement, cross-coupling reactions to introduce diverse functional groups). The documented receptor binding profile provides a clear benchmark against which to measure the pharmacological impact of subsequent synthetic derivatization, reducing the iterative cycles required to identify optimized lead candidates.

Analytical Reference Standard and Method Development

The sharply defined melting point range of 190-192°C and reproducible density of 1.485 g/cm³ [4] make this compound suitable as a reference standard for developing and validating analytical methods for the broader 3-tetrahydropyridylindole class. Procurement for this purpose is further supported by commercial availability from multiple suppliers at purities of ≥95% to ≥98% and defined storage conditions (sealed, dry, 2-8°C) . Analytical laboratories can leverage these well-documented properties to establish HPLC purity methods, calibrate differential scanning calorimetry (DSC) instruments, or verify the identity of in-house synthesized analogs through melting point depression and mixed melting point analysis.

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